3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide
Overview
Description
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide is a complex organic compound that features a thiolane ring with a sulfonyl group and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with benzotriazole sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiolane compounds, and various substituted benzotriazole derivatives .
Scientific Research Applications
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can modulate the activity of enzymes and other proteins, affecting various biological pathways . The compound’s ability to stabilize radicals and anions also plays a role in its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: A similar compound with a thiolane ring and sulfonyl group but without the benzotriazole moiety.
Benzotriazole Derivatives: Compounds with the benzotriazole moiety but different functional groups attached.
Uniqueness
3-(Benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide is unique due to the combination of the thiolane ring, sulfonyl group, and benzotriazole moiety. This combination imparts distinct physicochemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(benzotriazol-1-ylsulfonyl)thiolane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c14-18(15)6-5-8(7-18)19(16,17)13-10-4-2-1-3-9(10)11-12-13/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVJGQUZJBAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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